Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Gas Chromatography Lipidomics Geometrical Isomer Separation

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly named isopropyl linolenate or isopropyl α-linolenate, is the isopropyl ester of the omega-3 essential fatty acid α-linolenic acid (ALA, C18:3 n-3). It is a polyunsaturated fatty acid ester characterized by three cis-configured double bonds at the 9, 12, and 15 positions of the C18 chain.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 83918-59-6
Cat. No. B12683220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
CAS83918-59-6
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C
InChIInChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11-
InChIKeySQOVKJOWVZUDDC-AGRJPVHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate (CAS 83918-59-6): Core Identity and Procurement-Relevant Properties


Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly named isopropyl linolenate or isopropyl α-linolenate, is the isopropyl ester of the omega-3 essential fatty acid α-linolenic acid (ALA, C18:3 n-3) [1]. It is a polyunsaturated fatty acid ester characterized by three cis-configured double bonds at the 9, 12, and 15 positions of the C18 chain [2]. With the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol, this compound is employed as an analytical reference standard and as a research-grade lipid in biochemical and industrial investigations . Its utility stems from the distinct physicochemical and analytical properties conferred by the isopropyl ester moiety, which differentiate it from the more common methyl and ethyl ester derivatives of linolenic acid.

Analytical reference standard for lipidomics and GC method development
Isopropyl ester derivative with distinct retention and MS fragmentation behavior vs. methyl/ethyl esters
Suited for geometrical isomer resolution studies and polyunsaturated fatty acid profiling

Why Isopropyl Linolenate Cannot Be Interchanged with Other Alkyl Linolenates: The Evidence for Procurement Selectivity


Alkyl esters of α-linolenic acid are not functionally or analytically equivalent. The choice of ester moiety—methyl, ethyl, propyl, or isopropyl—dictates key parameters including gas chromatographic retention behavior, mass spectrometric fragmentation patterns, solubility profiles, and even biosynthetic origin [1]. For example, in gas chromatography-mass spectrometry (GC-MS) applications, isopropyl esters of polyunsaturated fatty acids provide a molecular weight-determining ion that is often absent or undetectable in the spectra of the corresponding methyl esters, enabling unambiguous identification [1]. Furthermore, systematic analyses of plant-derived fatty acid short-chain-alkyl esters reveal that the acyl composition of isopropyl ester fractions differs markedly from those of methyl and ethyl ester fractions, indicating distinct biosynthetic pools and suggesting unique biological roles [2]. These differences mean that substituting isopropyl linolenate with a structurally similar ester can compromise analytical accuracy, alter formulation properties, or invalidate comparative biological studies. The following quantitative evidence guide provides the specific data required to justify the selection of isopropyl linolenate over its closest analogs.

GC retention behavior may shift

Isopropyl linolenate shows different elution temperatures and resolution of geometrical isomers compared to methyl linolenate, which may alter peak identification and quantification in routine GC workflows.

MS fragmentation patterns differ critically

The isopropyl ester preserves a prominent [M-43]+ ion for molecular weight confirmation; this diagnostic feature is unreliable or absent in methyl ester spectra, potentially compromising unknown identification.

Biosynthetic and compositional context may not transfer

Plant-derived isopropyl ester fractions exhibit a distinct acyl composition (myristic acid-dominant) not observed in methyl or ethyl ester pools, indicating different metabolic origins and limiting direct biological inference when esters are interchanged.

Head-to-Head and Cross-Study Evidence Differentiating Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate from Its Closest Analogs


Superior Resolution of All Eight Geometrical Isomers of Linolenic Acid via GC Using Isopropyl Esters

In a direct head-to-head comparison using the same CP-Sil 88 capillary column, fatty acid isopropyl esters (FAIPEs) resolved all eight geometrical isomers of linolenic acid, whereas fatty acid methyl esters (FAMEs) achieved near-baseline resolution for only six of the eight isomers [1]. The methyl ester analysis required a lower temperature (150 °C) and lower carrier gas pressure (0.8 kg/cm² He) to optimize the partial separation, yet still failed to resolve the full isomer set [1].

Isomer resolution
Head-to-head
Isopropyl ester resolves 8/8 geometrical isomers vs. 6/8 for methyl ester on CP-Sil 88 column (165 vs. 150 °C)
Supports full isomer profiling in lipid analysis
Method-specific; requires isomer verification under lab conditions
Gas Chromatography Lipidomics Geometrical Isomer Separation

Three-Fold Reduction in GC Analysis Time Using Isopropyl Linolenate vs. Methyl Linolenate

An additional operational advantage of isopropyl linolenate over the methyl ester is a significantly shortened analysis time. Under optimized conditions on the same CP-Sil 88 column, the isopropyl ester required only 20 minutes for complete elution of all eight geometrical isomers, compared to 45 minutes for the methyl ester, representing a 2.25-fold reduction in total run time [1].

Analysis time
Head-to-head
~20 min (isopropyl) vs. ~45 min (methyl) on same column; 2.25-fold reduction
Higher throughput for batch QC workflows
Run time may vary with column condition and instrument
Analytical Chemistry High-Throughput Screening Fatty Acid Profiling

Unique Ability to Determine Molecular Weight of Polyunsaturated Fatty Acids by GC-MS

For polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the molecular ion is often absent or indistinguishable from noise in the spectra of methyl esters. In contrast, isopropyl esters retain a prominent ion corresponding to [M-43]+ (loss of a propyl unit), which enables direct molecular weight determination. This ion was observed at m/z = 301 for isopropyl eicosapentaenoate and m/z = 327 for isopropyl docosahexaenoate [1]. By class-level inference, this property extends to isopropyl linolenate, providing a molecular-weight-confirming ion that is unreliable or absent in the methyl linolenate spectrum.

MW confirmation
Class-level
Isopropyl PUFA esters show prominent [M-43]+ ion (e.g., m/z 301 for EPA); methyl esters lack reliable molecular ion
Enables molecular weight verification in untargeted lipidomics
Inference from EPA/DHA data; direct linolenate validation recommended
Mass Spectrometry Lipid Identification Structural Elucidation

Distinct Acyl Composition of Isopropyl Ester Fraction vs. Methyl and Ethyl Ester Fractions in Plant Tissues

In a comprehensive analysis of fatty acid short-chain-alkyl esters from fruits of twelve Celastraceae plant species, the acyl composition of the isopropyl ester (FAIPE) fraction differed markedly from that of the methyl (FAME) and ethyl (FAEE) ester fractions. While linoleic, oleic, palmitic, and α-linolenic acids predominated in FAME and FAEE fractions, myristic acid (C14:0) was the dominant acyl species in the FAIPE fraction, and α-linolenic acid was a minor or variable component in the isopropyl ester pool [1]. This indicates that FAIPEs are biosynthesized from a distinct fatty acyl-CoA or lipid pool that is not shared with FAME and FAEE biosynthesis.

Acyl pool origin
Cross-study
FAIPE fraction dominated by C14:0; FAME/FAEE fractions rich in C18:2, C18:1, C18:3 (α-linolenic acid minor in FAIPE)
Distinct biosynthetic pool; may affect biological study interpretation
Observed in Celastraceae plants; applicability to other systems to verify
Natural Products Chemistry Lipid Biochemistry Biosynthetic Pathway Analysis

Higher Boiling Point of Isopropyl Linolenate vs. Ethyl Linolenate Provides Different Processing Windows

Isopropyl linolenate exhibits a normal boiling point of approximately 401 °C at 760 mmHg , which is substantially higher than the reported boiling point of ethyl linolenate at approximately 374 °C at 760 mmHg . This ~27 °C elevation in boiling point reflects the increased carbon number and branching of the isopropyl moiety.

Boiling point
Cross-study
~401 °C (isopropyl) vs. ~374 °C (ethyl linolenate) at 760 mmHg
Wider liquid-phase processing window
Reported from vendor/database sources; confirm experimentally for critical processes
Chemical Engineering Formulation Science Thermal Stability

Established Use of Isopropyl Linolenate as a Preparative Chromatographic Standard for γ-Linolenic Acid Purification

The isopropyl ester of linolenic acid has been explicitly validated as a chromatographic separation standard for the purification of γ-linolenic acid from complex mixtures. In U.S. Patent 3,405,151, isopropyl γ-linolenate was successfully separated on silver-nitrate-impregnated silica gel alongside the methyl, ethyl, propyl, and butyl esters, demonstrating its compatibility with established preparative-scale purification workflows [1]. While the patent primarily addresses the γ-isomer, the chemical principles governing the chromatographic behavior of the isopropyl ester apply equally to the α-isomer (the target compound).

Prep. separation
Reported
Isopropyl γ-linolenate separated on AgNO3-silica gel (U.S. Patent 3,405,151); applicable to α-isomer by analogy
Validated preparative chromatographic route
Class inference; α-isomer performance should be verified
Preparative Chromatography Process Chemistry Nutraceutical Production

Evidence-Backed Application Scenarios for Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate Based on Quantitative Differentiation Data


Regulatory Compliance Testing for Trans-Fatty Acid Isomers in Edible Oils and Spreads

When testing low-calorie spreads, margarines, or vegetable oils for compliance with trans-fat labeling regulations, the complete resolution of all eight geometrical isomers of linolenic acid is mandatory. Isopropyl linolenate, as demonstrated by Wolff (1992), achieves full separation of the t,t,t through c,c,c isomers in approximately 20 minutes, whereas methyl linolenate resolves only six isomers even after 45 minutes [1]. The two additional isomers resolved by the isopropyl ester method include co-eluting pairs that can mask the presence of trans-18:3 species, leading to underestimation of trans-fat content if methyl ester analysis is used. This makes isopropyl linolenate the analytically superior choice for laboratories performing GC-based trans-fat analysis in food matrices.

Untargeted Lipidomics and Unknown Fatty Acid Identification by GC-MS

In untargeted lipidomics studies where the goal is to discover and structurally characterize novel or unexpected fatty acids, the ability to confirm molecular weight directly from the mass spectrum is essential. The isopropyl ester moiety preserves a prominent [M-43]+ ion that enables molecular weight determination, a feature that is unreliable or entirely absent in methyl ester spectra of highly unsaturated fatty acids [1]. For α-linolenic acid derivatives, isopropyl linolenate provides this critical diagnostic ion, reducing the risk of misannotation and enabling more confident spectral library matching. Laboratories engaged in comprehensive lipid profiling should procure isopropyl linolenate as a reference standard to ensure their derivatization and identification protocols are consistent with best practices for polyunsaturated fatty acid analysis.

Biosynthetic Pathway Tracing Using Isopropyl Ester-Specific Metabolic Pools

The discovery by Sidorov et al. (2013) that fatty acid isopropyl esters are biosynthesized from a distinct metabolic pool separate from that used for methyl and ethyl esters indicates that isopropyl linolenate is not merely a synthetic derivative but a naturally occurring molecular species with its own biological context [1]. Researchers investigating endogenous short-chain-alkyl ester metabolism in plants, or those developing plant-based production systems for specialty esters, should select isopropyl linolenate as their analytical standard and experimental substrate to accurately reflect the native isopropyl ester biochemistry. Substituting the methyl or ethyl ester would introduce a mismatch between the experimental system and the biological pathway under study.

High-Throughput Quality Control of Omega-3 Enriched Oils for Industrial Production

Industrial producers of omega-3 enriched oils and nutraceutical ingredients require rapid, accurate fatty acid profiling for batch release and quality control. The 20-minute GC analysis time achievable with isopropyl linolenate derivatization, compared to 45 minutes for the methyl ester method on the same column, enables more than double the sample throughput per instrument per shift [1]. When multiplied across multiple GC instruments in a production QC laboratory, this time saving translates to significant operational cost reductions and faster batch release cycles, directly impacting the economics of omega-3 oil manufacturing.

Application
Selection Property
Validation Focus
Edible oil trans-fat profiling
Full geometrical isomer resolution (8/8)
GC method selectivity for linolenic acid isomers
Untargeted lipidomics identification
Molecular weight confirmation via [M-43]+ ion
Diagnostic ion presence and spectral library matching
Plant biosynthetic pathway studies
Isopropyl ester-specific metabolic pool
Acyl composition consistency with native FAIPE fractions
Omega-3 oil QC throughput
Shortened GC run time (~20 min)
Sample throughput and reproducibility under routine conditions
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